2-(Trimethylsilyl)ethoxymethyl chloride

描述

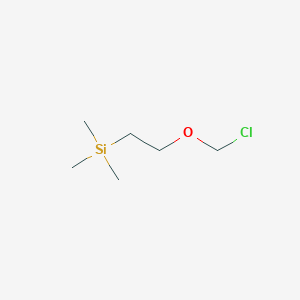

2-(Trimethylsilyl)ethoxymethyl chloride is an organochlorine compound with the molecular formula C6H15ClOSi. It is widely used in organic synthesis, particularly as a reagent for the protection of hydroxyl groups. This compound is known for its ability to protect amines, alcohols, phenols, and carboxy groups, making it a valuable tool in various chemical processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride typically involves the reaction of 1-bromo-2-chloromethoxy-ethane with anhydrous tetrahydrofuran as the solvent. The reaction mixture is cooled to 0°C, and methylmagnesium chloride and n-butyllithium are added slowly. The mixture is stirred at 0°C for 2 hours, followed by the addition of trimethylchlorosilane. The reaction is then allowed to proceed at room temperature for several hours. The final product is obtained by quenching the reaction with water, extracting with ethyl acetate, and purifying through silica gel column chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reactions are performed under controlled conditions to ensure high yield and purity. The raw materials used are readily available in the market, and the process is designed to be cost-effective and scalable .

化学反应分析

Types of Reactions: 2-(Trimethylsilyl)ethoxymethyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chloride group.

Protection Reactions: It is commonly used to protect hydroxyl groups in organic synthesis.

Common Reagents and Conditions:

Tetrabutylammonium fluoride: and are typically used as deprotection reagents.

Magnesium bromide: , lithium tetrafluoroborate , and boron trifluoride etherate are also used for deprotection.

Major Products Formed:

科学研究应用

Hydroxyl Protection

Overview : SEM-Cl is primarily used to protect hydroxyl groups in alcohols during synthetic procedures. It is effective for both primary and secondary alcohols, providing stability under various reaction conditions.

- Protection Mechanism : The SEM group can be introduced to alcohols via nucleophilic substitution, forming stable ether derivatives.

| Type of Alcohol | Reaction Condition | Stability |

|---|---|---|

| Primary | Mild acidic | Stable |

| Secondary | Mild acidic | Stable |

| Tertiary | Strong acidic | Unstable |

Case Study : In a study involving the protection of phenolic compounds, SEM-Cl was successfully used to shield hydroxyl groups from electrophilic attack, demonstrating its utility in multi-step synthesis where selective reactivity is crucial .

Functional Group Protection

SEM-Cl is also employed to protect other functional groups, such as carboxylic acids and aromatic amines.

- Carboxylic Acids : The SEM group can be used to protect carboxylic acids, which can later be deprotected under mild conditions using methanol reflux or magnesium bromide.

| Functional Group | Protection Method | Deprotection Method |

|---|---|---|

| Carboxylic Acid | SEM-Cl | Methanol Reflux |

| Aromatic Amine | SEM-Cl | Phosphorus Tetraiodide |

Case Study : Research demonstrated the efficacy of SEM-Cl in protecting imidazole and indole derivatives, allowing for subsequent alkylation without compromising the integrity of the protected groups .

Reagent for Synthesis

SEM-Cl serves as a reagent for synthesizing more complex molecules. It can replace formaldehyde in certain reactions, facilitating the formation of enol ethers.

- Replacement Reaction :

This reaction highlights the versatility of SEM-Cl as a reactive intermediate that can lead to various synthetic pathways.

Applications in Organocatalysis

Recent studies have shown that SEM-Cl can be effectively utilized in organocatalytic processes, enhancing the selectivity and yield of target compounds.

- Organocatalytic Reactions : The presence of the SEM group allows for more controlled reactivity in complex environments, which is beneficial in synthesizing pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(Trimethylsilyl)ethoxymethyl chloride involves the protection of hydroxyl groups by forming a stable silyl ether. This protection is achieved by the reaction of the hydroxyl group with the compound, resulting in the formation of a silyl ether linkage. The protected hydroxyl group can be selectively cleaved using fluoride ions under mild conditions, allowing for the controlled deprotection of the functional group .

相似化合物的比较

- Trimethylsilyl chloride

- Chloromethyl 2-trimethylsilylethyl ether

- (2-Chloromethoxyethyl)trimethylsilane

Comparison: 2-(Trimethylsilyl)ethoxymethyl chloride is unique in its ability to protect hydroxyl groups selectively and under mild conditions. Compared to other similar compounds, it offers greater stability and ease of deprotection, making it a preferred choice in organic synthesis .

生物活性

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a compound that has garnered attention in the field of organic chemistry and biochemistry, particularly for its role as a protective group in the synthesis of nucleic acids and other biomolecules. This article explores the biological activity of SEM-Cl, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

SEM-Cl is primarily utilized as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various conditions makes it particularly valuable in the synthesis of RNA and other nucleic acids. The compound's ability to protect the 2-hydroxyl group during RNA synthesis while allowing for subsequent deprotection is crucial for achieving high yields in complex chemical reactions.

The biological activity of SEM-Cl can be understood through its role in protecting functional groups during chemical reactions. When used in RNA synthesis, SEM-Cl acts by temporarily blocking reactive hydroxyl groups, thus preventing unwanted side reactions. This selectivity allows for precise modifications to nucleic acid structures.

Reaction Pathway

- Protection : The hydroxyl group on the nucleoside reacts with SEM-Cl in the presence of a base (e.g., i-Pr2NEt), leading to the formation of a 2'-O-SEM protected derivative.

- Deprotection : The SEM group can be removed under mild acidic conditions or through specific reagents, allowing for further functionalization or incorporation into larger biomolecular constructs.

1. Protective Effects During RNA Synthesis

Research indicates that SEM-Cl is effective in protecting the 2-hydroxyl group during RNA synthesis, which is critical for maintaining the integrity of the RNA molecule throughout various synthetic steps. The compound has demonstrated high regioselectivity and efficiency in introducing protective groups without significant steric hindrance, leading to improved yields compared to other protecting groups like t-butyldimethylsilyl (TBDMS) .

2. Antiviral Applications

In studies involving prodrugs, SEM-Cl has been shown to enhance the biological activity of certain antiviral compounds. For instance, derivatives synthesized using SEM-Cl exhibited improved potency against herpes simplex virus type 2 (HSV-2), with enhancements reported to be over 150-fold compared to their parent compounds .

Table 1: Summary of Biological Activities Associated with SEM-Cl

常见问题

Basic Questions

Q. How is SEM-Cl utilized as a protecting group for alcohols and amines in organic synthesis?

SEM-Cl is widely employed to protect hydroxyl (-OH) and amine (-NH) groups due to its stability under basic and nucleophilic conditions. The typical procedure involves:

- Reaction Setup : Dissolve the substrate (alcohol/amine) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).

- Base Addition : Add a hindered base like N,N-diisopropylethylamine (DIPEA, 1.5–2.0 equiv) to scavenge HCl generated during the reaction .

- SEM-Cl Addition : Introduce SEM-Cl (1.2–1.5 equiv) dropwise at 0–25°C. Stir until completion (monitored by TLC or NMR).

- Workup : Quench with aqueous NH₄Cl, extract with DCM, dry (Na₂SO₄), and concentrate.

SEM ethers/amines remain stable during subsequent reactions (e.g., Grignard, cross-coupling) but are cleaved under mild acidic conditions (e.g., 1–3 M HCl in THF, 25–50°C) .

Q. What are the optimal storage conditions for SEM-Cl, and how does instability affect experimental reproducibility?

SEM-Cl is moisture-sensitive and prone to decomposition via hydrolysis. Key storage guidelines include:

- Temperature : Store at < -20°C in sealed, amber vials under inert gas .

- Handling : Use anhydrous solvents and gloveboxes for aliquoting. Pre-cool syringes to minimize thermal degradation.

Decomposition products (e.g., 2-(trimethylsilyl)ethanol) can reduce reaction yields and introduce side reactions. Regularly validate SEM-Cl purity via H NMR (δ 0.0–0.2 ppm for Si(CH₃)₃) or GC-MS .

Advanced Questions

Q. How do SEM-protected intermediates compare to MEM or THP-protected analogs in carbohydrate chemistry?

SEM-Cl offers distinct advantages over MEM (methoxyethoxymethyl) and THP (tetrahydropyranyl) groups:

SEM’s mild deprotection minimizes side reactions in acid-sensitive substrates (e.g., glycosides), making it preferable for multi-step syntheses .

Q. What methodological challenges arise when using SEM-Cl for indole protection, and how can they be mitigated?

Protecting indole’s N–H with SEM-Cl requires careful optimization:

- Competing Side Reactions : Indole’s electron-rich C3 position may undergo electrophilic substitution. Mitigate by using low temperatures (0–5°C) and limiting SEM-Cl to 1.1 equiv .

- Base Selection : DIPEA outperforms pyridine due to reduced nucleophilicity, minimizing adduct formation .

- Deprotection Specificity : SEM-protected indoles are stable under Suzuki-Miyaura conditions but cleave selectively with TBAF (tetrabutylammonium fluoride) in THF .

Case Study : In Baricitinib synthesis, SEM-Cl protected an imidazole intermediate, enabling subsequent functionalization without deprotection .

Q. How can contradictions in reported physical data (e.g., boiling point) impact experimental design?

Discrepancies in SEM-Cl’s boiling point (e.g., 57–59°C at 8 mmHg vs. 170–172°C at ambient pressure ) highlight the need for precise pressure documentation. Researchers should:

- Reference Pressure : Always report boiling points with pressure (e.g., 8 mmHg ).

- Validate Purity : Impurities (e.g., residual thionyl chloride) can alter observed properties. Use distillation under reduced pressure for purification .

Q. What analytical techniques are critical for characterizing SEM-protected intermediates?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or GC-MS to detect molecular ion peaks (e.g., [M+H]⁺ for SEM-protected alcohols) .

- TLC Monitoring : Use UV-active stains or iodine vapor to track reaction progress .

Q. Methodological Considerations

Q. How does SEM-Cl’s reactivity vary with steric hindrance in tertiary alcohols?

Tertiary alcohols exhibit slower SEM protection due to steric effects. Strategies include:

- Extended Reaction Times : Stir for 12–24 hours at 25°C.

- Catalytic KI : Add KI (5–10 mol%) to enhance electrophilicity of SEM-Cl .

Example : SEM protection of a hindered steroid alcohol required 24 hours for >90% conversion, confirmed by HPLC .

Q. What precautions are necessary when scaling up SEM-Cl reactions?

属性

IUPAC Name |

2-(chloromethoxy)ethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXKZEMBEZGUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227327 | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76513-69-4 | |

| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。